molecular formula C20H19N3O3S B2672333 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 865180-60-5

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Cat. No.: B2672333
CAS No.: 865180-60-5
M. Wt: 381.45
InChI Key: VRBYUODUEYARMA-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Features

The IUPAC name (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide delineates its intricate architecture. The molecule comprises a benzo[d]thiazole core substituted at the 6-position with an acetamido group (-NHCOCH₃) and at the 3-position with an allyl (-CH₂CH=CH₂) moiety. A 2-methoxybenzamide fragment is appended to the thiazole nitrogen via an imine linkage, stabilized in the Z-configuration.

Molecular Formula : C₂₁H₂₁N₃O₃S
Molar Mass : 408.5 g/mol
Key Structural Attributes :

  • Benzo[d]thiazole Core : A bicyclic system merging benzene and thiazole rings, conferring planar rigidity and π-π stacking potential.
  • Acetamido Group : Enhances solubility and hydrogen-bonding capacity.
  • Allyl Substituent : Introduces conformational flexibility and potential for radical-mediated interactions.
  • Methoxybenzamide Moiety : A hydrophobic aryl group with electron-donating methoxy (-OCH₃) substituent, influencing binding affinity to enzymatic targets.

The Z-configuration of the imine bond is critical for maintaining spatial alignment between the thiazole and benzamide groups, a feature essential for target engagement. Computational models suggest that this configuration optimally positions the methoxybenzamide fragment to interact with hydrophobic pockets in protein tyrosine phosphatase 1B (PTP1B).

Historical Context and Research Significance

Benzothiazole derivatives have long been investigated for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. The discovery of This compound emerged from efforts to develop allosteric PTP1B inhibitors—a class distinct from traditional catalytic-site binders. Early studies on thiazolium salts and benzothiazole analogs revealed their ability to modulate insulin signaling, spurring interest in their antidiabetic potential.

The compound’s design builds on the scaffold of benzbromarone-derived PTP1B inhibitors, which bind to an allosteric site approximately 20 Å from the catalytic domain. This strategy circumvents challenges associated with polar catalytic-site inhibitors, such as poor selectivity and membrane permeability. Kinetic studies confirm its non-competitive inhibition mechanism, distinguishing it from phosphotyrosine-mimetic compounds.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-4-11-23-16-10-9-14(21-13(2)24)12-18(16)27-20(23)22-19(25)15-7-5-6-8-17(15)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBYUODUEYARMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide typically involves multi-step organic reactions One common method includes the cyclization of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole coreThe final step involves the condensation of the benzothiazole derivative with 2-methoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating various diseases, including cancer and bacterial infections. Its mechanism of action involves the inhibition of key enzymes and pathways critical for disease progression .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the formulation of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the death of cancer cells or bacteria. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the properties of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide, we analyze its structural and functional analogs from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Reference
This compound Benzo[d]thiazol-2(3H)-ylidene 6-Acetamido, 3-allyl, 2-methoxybenzamide Potential kinase/STING modulation*
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazol-2-yl 6-Nitro, thiadiazolylthio acetamide VEGFR-2 inhibition (IC₅₀ = 0.18 µM)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 1,3,4-Thiadiazol-2-ylidene 3-Methylphenyl, dimethylamino acryloyl Unspecified (IR/MS data reported)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole-2-yl 6-Trifluoromethyl, 3-methoxyphenyl acetamide Patent-listed (therapeutic use unclear)

Key Findings :

Structural Flexibility vs. Activity :

  • The benzothiazole core is conserved across all compounds, but substituents dictate function. For example, the 6-nitro group in compound 6d correlates with potent VEGFR-2 inhibition, whereas the 6-acetamido group in the target compound may enhance solubility or target affinity .
  • The Z-configuration in the target compound’s imine group is critical for stereoelectronic interactions, similar to STING agonists in , which rely on precise spatial arrangements for activity .

Physical Properties :

  • The target compound’s allyl and methoxy groups likely reduce crystallinity compared to methylphenyl or trifluoromethyl analogs (e.g., 4g and patent compounds), as seen in their lower reported melting points (e.g., 4g: 200°C vs. STING agonist analogs: ~63% yield as amorphous solids) .

Biological Potential: While compound 6d demonstrates nanomolar VEGFR-2 inhibition, the target compound’s lack of a thiadiazole or urea moiety (as in 6d) may shift its selectivity toward other targets, such as immune pathways (e.g., STING) .

Biological Activity

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole core with an acetamido and methoxy substituent, contributing to its unique chemical properties. The structural formula can be represented as follows:

C21H21N3O4S\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain pathways involved in cellular proliferation and inflammation, potentially leading to antitumor and anti-inflammatory effects.

Anticancer Properties

Recent research has indicated that this compound exhibits significant anticancer activity , particularly against various cancer cell lines. The following table summarizes key findings from studies evaluating its antiproliferative effects:

Cell Line IC50 (µM) Effect
MCF-73.1Selective antiproliferative
HCT1164.5Moderate antiproliferative
HEK2935.3Low antiproliferative

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against breast cancer cells (MCF-7) compared to other cell lines.

Antioxidant Activity

In addition to its anticancer properties, this compound has been studied for its antioxidant capabilities . It was found that the presence of methoxy groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress within cells.

Case Studies

  • Study on Antiproliferative Effects : A study conducted by researchers at a prominent university explored the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound significantly inhibited cell proliferation, leading to apoptosis in a dose-dependent manner.
  • Antioxidant Mechanism Investigation : Another study focused on the mechanism by which this compound exerts its antioxidant effects. Researchers employed spectroscopic methods to analyze the interaction between the compound and reactive oxygen species (ROS), concluding that it effectively neutralizes ROS, thus protecting cellular components from oxidative damage.

Future Directions

Further research is warranted to elucidate the precise mechanisms of action and to explore potential applications in therapeutic settings. Investigations into the pharmacokinetics and bioavailability of this compound will be crucial for understanding its efficacy as a drug candidate.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 6-acetamido-3-allylbenzo[d]thiazol-2-amine with 2-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in DMF or acetonitrile) .
  • Step 2 : Optimization of reaction parameters (e.g., 60–80°C, inert atmosphere) to stabilize the Z-isomer, which is critical for bioactivity .
  • Step 3 : Purification via column chromatography or HPLC to isolate the product (>95% purity) .
    Key reagents include EDCI/HOBt for amide coupling, and solvents like DMSO or acetonitrile .

Q. How is the compound characterized for structural confirmation and purity?

Analytical techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity and isomer ratios .
  • X-ray Crystallography : For absolute stereochemical confirmation in crystalline form .

Q. What preliminary biological assays are recommended for screening its activity?

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s thiazole and amide motifs .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the Z-isomer?

  • Design of Experiments (DOE) : Use factorial designs to evaluate interactions between temperature (40–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or LC-MS to identify rate-limiting steps and byproduct formation .
  • Chiral Auxiliaries : Introduce steric hindrance (e.g., bulky bases like DIPEA) to favor Z-configuration .

Q. What strategies are effective in elucidating the mechanism of action for this compound?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins .
  • Molecular Dynamics Simulations : Model interactions between the thiazole core and ATP-binding pockets of kinases .
  • SPR/BLI Assays : Quantify binding kinetics (e.g., KdK_d, kon/koffk_{on}/k_{off}) with purified enzymes like HDACs or topoisomerases .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–60°C), and oxidative stress (H2_2O2_2) .
  • LC-MS/MS Metabolite Profiling : Identify degradation products in simulated gastric fluid (SGF) or liver microsomes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. sulfamoyl groups) with stability trends .

Q. How should researchers resolve contradictory data in bioactivity studies?

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence vs. luminescence readouts) .
  • Purity Reassessment : Re-run HPLC and elemental analysis to rule out impurities affecting activity .
  • Structural Analog Testing : Compare activity against halogenated or alkylated derivatives to identify SAR patterns .

Methodological Guidance

Q. What computational tools are suitable for predicting binding modes?

  • Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin .
  • Pharmacophore Mapping : Use Discovery Studio to identify critical H-bond acceptors (amide, methoxy groups) .
  • MD Simulations (GROMACS/AMBER) : Assess conformational stability over 100-ns trajectories .

Q. How to design derivatives for enhanced pharmacokinetic properties?

  • LogP Optimization : Introduce polar groups (e.g., sulfonamides) to improve aqueous solubility .
  • Metabolic Stability : Replace labile esters with ethers or carbamates to reduce CYP450-mediated degradation .
  • Prodrug Strategies : Mask the acetamido group with enzymatically cleavable moieties (e.g., phosphates) .

Q. What protocols are recommended for in vivo efficacy studies?

  • Xenograft Models : Use immunodeficient mice implanted with patient-derived tumors .
  • PK/PD Profiling : Measure plasma half-life (t1/2t_{1/2}) and tissue distribution via LC-MS .
  • Toxicity Screening : Monitor liver/kidney function markers (ALT, BUN) and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.